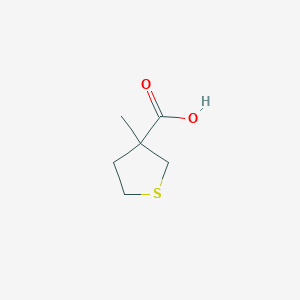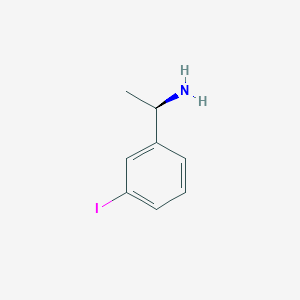
(R)-1-(3-Iodophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(3-Iodophenyl)ethanamine is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Iodophenyl)ethanamine can be achieved through several methods. One common approach involves the iodination of ®-1-phenylethanamine. This can be done using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions to ensure regioselectivity and enantioselectivity.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of ®-1-phenylethanamine is reacted with an iodinated aryl halide.
Industrial Production Methods
Industrial production of ®-1-(3-Iodophenyl)ethanamine typically involves large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(3-Iodophenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form the corresponding phenyl ethanamine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, ammonia, or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ®-1-phenylethanamine.
Substitution: Formation of various substituted phenylethanamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-(3-Iodophenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-1-(3-Iodophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity. Additionally, the ethanamine group can form hydrogen bonds and ionic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(4-Iodophenyl)ethanamine
- ®-1-(2-Iodophenyl)ethanamine
- ®-1-(3-Bromophenyl)ethanamine
Uniqueness
®-1-(3-Iodophenyl)ethanamine is unique due to the specific position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the iodine atom at the meta position allows for distinct electronic and steric effects compared to its ortho and para analogs, making it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H10IN |
|---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
(1R)-1-(3-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H10IN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
UYKFZJRBIDHFAG-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)I)N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


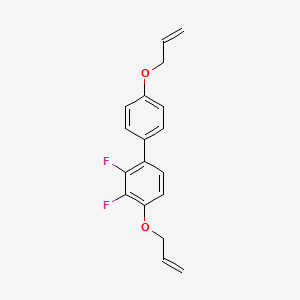
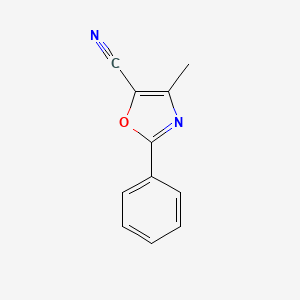

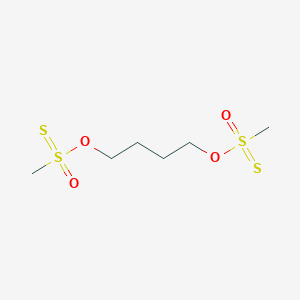
![2-chloro-N-[2-(1-cyclopropylethyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B12835617.png)
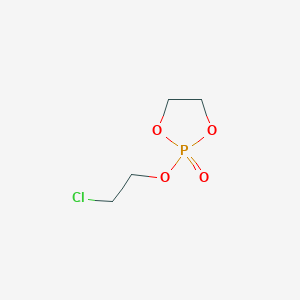
![3-(4-Tosylpiperazine-1-carbonyl)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B12835628.png)
![2,4-Diphenyl-6-(3'-(triphenylen-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12835632.png)
![(1R,2R)-1,2-bis[(4-bromophenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B12835636.png)
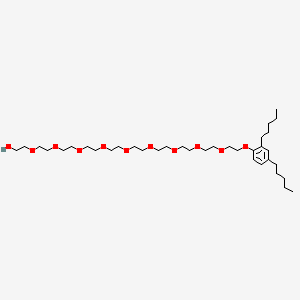
![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
